3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 3-position, a furan ring at the 7-position, and two methyl groups at the 2 and 5 positions
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine are protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its protein kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they control .
Biochemical Pathways
The compound’s action affects the biochemical pathways controlled by protein kinases . By inhibiting these kinases, it disrupts the signaling processes that regulate cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can vary depending on the specific kinases targeted and the cellular context.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific protein kinases it targets. In general, by inhibiting protein kinases, the compound can disrupt cellular processes such as cell growth and differentiation . This could potentially lead to the death of affected cells .
Biochemical Analysis
Biochemical Properties
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has been found to participate in various biochemical reactions . It has been reported to undergo Suzuki–Miyaura cross-coupling reactions, which are widely used in the synthesis of biologically active molecules .
Cellular Effects
They exert their anticancer potential through different action mechanisms, including inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. It has been reported that the compound can be synthesized efficiently through Suzuki–Miyaura cross-coupling reactions , suggesting that it may have good stability and could potentially exhibit long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-4-bromo-5-methylpyrazole and 2,5-dimethyl-3,4-dihydropyrimidine.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a furan-2-yl boronic acid is coupled with the brominated pyrazolo[1,5-a]pyrimidine core in the presence of a palladium catalyst.
Bromination: The final bromination step can be achieved using N-bromosuccinimide (NBS) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to introduce various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Substituted Pyrazolo[1,5-a]pyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidized or Reduced Furans: Products include furanones or tetrahydrofuran derivatives.
Scientific Research Applications
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: The compound’s unique electronic properties make it a candidate for organic electronic materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
7-(Furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Lacks the bromine atom at the 3-position.
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Lacks the furan ring at the 7-position.
3-Bromo-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine: Lacks the methyl groups at the 2 and 5 positions.
Uniqueness
The presence of both the bromine atom and the furan ring, along with the methyl groups, imparts unique electronic and steric properties to 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
3-bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c1-7-6-9(10-4-3-5-17-10)16-12(14-7)11(13)8(2)15-16/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLISVFKHVKBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C3=CC=CO3)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676462 |
Source
|
Record name | 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-84-2 |
Source
|
Record name | 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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